molecular formula C14H7F6N3O B11508851 2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol

2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11508851
M. Wt: 347.21 g/mol
InChI Key: ZWQAEERTGYKMAZ-UHFFFAOYSA-N
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Description

2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with phenyl and bis(trifluoromethyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable ketoxime acetate, followed by cyclization using reagents like ammonium iodide and sodium dithionite in toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield oxides, while substitution reactions could result in derivatives with different substituents.

Scientific Research Applications

2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound can activate or inhibit enzymes by binding to their active sites, thereby affecting biochemical pathways. It may also interact with receptors, altering signal transduction processes. The presence of trifluoromethyl groups enhances its binding affinity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,6-bis(trifluoromethyl)pyridine
  • 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole
  • 4,4’-bis(trifluoromethyl)-2,2’-bipyridine

Uniqueness

2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern and the presence of both phenyl and bis(trifluoromethyl) groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C14H7F6N3O

Molecular Weight

347.21 g/mol

IUPAC Name

2-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)8-6-9(14(18,19)20)21-11-10(8)12(24)23(22-11)7-4-2-1-3-5-7/h1-6H,(H,21,22)

InChI Key

ZWQAEERTGYKMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3C(F)(F)F)C(F)(F)F

Origin of Product

United States

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